Cas no 1020502-17-3 (3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 2-chlorobenzoylpiperazine moiety and a 3,4,5-trimethylpyrazole group. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for targeting specific biological pathways. The presence of the chlorobenzoyl and trimethylpyrazole groups enhances its binding affinity and selectivity, making it a candidate for further pharmacological exploration. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound’s stability and synthetic accessibility further support its use in research applications, particularly in the development of novel therapeutic agents.
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine structure
1020502-17-3 structure
商品名:3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
CAS番号:1020502-17-3
MF:C21H23ClN6O
メガワット:410.899922609329
CID:5871926
PubChem ID:25667881

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 化学的及び物理的性質

名前と識別子

    • Methanone, (2-chlorophenyl)[4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl]-
    • 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
    • AKOS024638573
    • (2-chlorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
    • F2318-0192
    • 1020502-17-3
    • (2-chlorophenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
    • インチ: 1S/C21H23ClN6O/c1-14-15(2)25-28(16(14)3)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)17-6-4-5-7-18(17)22/h4-9H,10-13H2,1-3H3
    • InChIKey: INRQYGMCLFKTBD-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=CC=C1Cl)(N1CCN(C2=NN=C(N3C(C)=C(C)C(C)=N3)C=C2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 410.1621871g/mol
  • どういたいしつりょう: 410.1621871g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 3
  • 複雑さ: 571
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3(Predicted)
  • ふってん: 673.3±55.0 °C(Predicted)
  • 酸性度係数(pKa): 4.32±0.10(Predicted)

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2318-0192-30mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1020502-17-3 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2318-0192-5μmol
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1020502-17-3 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2318-0192-5mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1020502-17-3 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2318-0192-1mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1020502-17-3 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2318-0192-20μmol
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1020502-17-3 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2318-0192-75mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1020502-17-3 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2318-0192-10μmol
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1020502-17-3 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2318-0192-3mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1020502-17-3 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2318-0192-20mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1020502-17-3 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2318-0192-100mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
1020502-17-3 90%+
100mg
$372.0 2023-05-16

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 関連文献

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazineに関する追加情報

Comprehensive Overview of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS No. 1020502-17-3)

The compound 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS No. 1020502-17-3) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a pyridazine core, a piperazine moiety, and a trimethylpyrazole substituent, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator, given its structural similarity to other bioactive molecules.

In recent years, the demand for small-molecule therapeutics and agrochemical intermediates has surged, driven by advancements in precision medicine and sustainable agriculture. This compound's multi-targeted activity and structural versatility align well with these trends. For instance, its chlorobenzoyl and trimethylpyrazole groups are often associated with enhanced binding affinity and metabolic stability, making it a subject of interest in drug discovery pipelines. Additionally, its pyridazine scaffold is frequently explored in crop protection due to its herbicidal and fungicidal properties.

The synthesis of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves a series of multistep organic reactions, including N-alkylation, amide coupling, and heterocyclic condensation. These processes require meticulous optimization to achieve high yields and purity, which is critical for its application in high-throughput screening (HTS) assays. The compound's CAS No. 1020502-17-3 serves as a unique identifier in chemical databases, facilitating its tracking in patent literature and regulatory submissions.

From a mechanistic perspective, this compound's piperazine and pyridazine moieties are known to interact with biological targets such as enzymes and receptors. Its 2-chlorobenzoyl group may contribute to lipophilicity, improving membrane permeability—a key factor in oral bioavailability. These attributes have led to its inclusion in studies focusing on neurodegenerative diseases, inflammatory disorders, and even cancer therapeutics, where modulating specific pathways is essential.

In the context of green chemistry, researchers are exploring eco-friendly synthetic routes for this compound to minimize hazardous waste and reduce carbon footprints. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly in promoting responsible consumption and production. Furthermore, its potential applications in biodegradable agrochemicals resonate with the growing emphasis on environmental stewardship.

The compound's intellectual property landscape is another area of interest. Patents filed around 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine often highlight its utility in combination therapies or as a scaffold for derivative synthesis. This underscores its value in pharmaceutical innovation, where structure-activity relationship (SAR) studies are pivotal for optimizing efficacy and safety.

In summary, 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS No. 1020502-17-3) represents a compelling example of modern medicinal chemistry and agrochemical design. Its multifaceted applications, coupled with its alignment with industry trends and sustainability goals, position it as a molecule of enduring relevance. Future research will likely focus on unlocking its full potential through targeted modifications and translational studies.

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